Bis(benzene)chromium(0)

Descripción general

Descripción

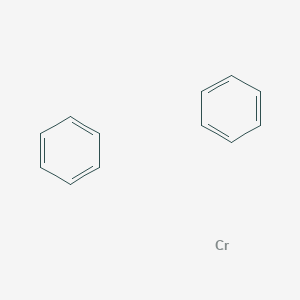

Bis(benzene)chromium(0) is an organometallic compound with the chemical formula Cr(C₆H₆)₂. It is also known as dibenzenechromium. This compound is notable for its sandwich structure, where a chromium atom is sandwiched between two benzene rings. It played a significant role in the development of organometallic chemistry, particularly in the study of sandwich compounds .

Métodos De Preparación

The synthesis of bis(benzene)chromium(0) was first achieved by Ernst Otto Fischer and Walter Hafner in the 1950s. The preparation involves the reaction of chromium trichloride with aluminium powder and benzene in the presence of aluminium trichloride. The reaction produces a yellow complex, [Cr(C₆H₆)₂]⁺, which is then reduced to the neutral bis(benzene)chromium(0) complex using sodium dithionite in aqueous sodium hydroxide .

Synthetic Route:

Reaction: CrCl₃ + Al + AlCl₃ + C₆H₆ → [Cr(C₆H₆)₂]AlCl₄

Reduction: [Cr(C₆H₆)₂]AlCl₄ + Na₂S₂O₄ → Cr(C₆H₆)₂ + NaAlCl₄ + SO₂

Análisis De Reacciones Químicas

Oxidation Reactions

Bis(benzene)chromium(0) undergoes one-electron oxidation to form stable cationic species. Key findings include:

Reaction Equation :

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| Ozone (O₃) | Low-temperature argon matrix | Chromium-ozone complexes | |

| Air (O₂) | Aqueous medium | [Cr(C₆H₆)₂]⁺ | |

| I₂ | THF, 25°C | [Cr(C₆H₆)₂]I |

The cationic species exhibits greater stability in polar solvents and serves as a precursor for further ligand substitutions .

Reactions with Carboxylic Acids

Bis(benzene)chromium(0) reacts with carboxylic acids to form chromium(II) carboxylates:

General Reaction :

| Carboxylic Acid | Product | Structural Feature | Reference |

|---|---|---|---|

| Acetic acid | Chromium(II) acetate | Dinuclear structure with Cr–Cr bonding | |

| Trifluoroacetic acid | Cr(O₂CCF₃)₂ | Linear coordination |

These reactions proceed via radical intermediates, as evidenced by electron paramagnetic resonance (EPR) studies .

Hydrosilation Catalysis

Bis(benzene)chromium(0) acts as a pre-catalyst for hydrosilation of carbonyl compounds, with proposed radical-based mechanisms:

Reaction Scope :

| Substrate | Silane | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ph₃SiH | 92 | >99% anti-Markovnikov | |

| Acetophenone | Et₃SiH | 85 | 100% ketone reduction |

Experimental data suggest hydrogen atom abstraction from silanes initiates the catalytic cycle, bypassing traditional oxidative addition pathways .

Radical Scavenging Activity

The compound reacts with organic radicals to form 17-electron complexes:

Mechanism :

| Radical (R- ) | Rate Constant (M⁻¹s⁻¹) | Reaction Medium | Reference |

|---|---|---|---|

| Isobutyronitrile | 2.3 × 10⁸ | THF, 25°C | |

| Benzyl | 1.8 × 10⁹ | Benzene, 20°C |

This reactivity underpins its use in radical chain termination and antioxidant studies .

Ozonolysis Studies

Matrix-isolation infrared spectroscopy reveals low-temperature reactions with ozone:

Observed Products :

-

Chromium-bound ozonide species (Cr–O₃ complexes)

-

Benzene-chromium-biphenyl-chromium-benzene (BzCrBPCrBz)

| Reaction Condition | Key IR Peaks (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| 10 K Ar matrix | 1035, 1012 | O₃ antisymmetric stretch | |

| Isotopic ¹⁸O₃ | Shift to 975 | Confirms O₃ involvement |

DFT calculations support a mechanism involving ozone interaction with benzene C–H bonds prior to chromium coordination .

Comparative Reactivity with Ferrocene

Electronic structure differences lead to distinct reaction profiles:

| Parameter | Bis(benzene)chromium(0) | Ferrocene |

|---|---|---|

| Dominant bonding type | σ-interactions (73.4%) | π-interactions (64.7%) |

| Covalent contribution | 62.1% | 48.9% |

| Oxidation potential | +0.41 V (vs SCE) | -0.09 V |

Energy decomposition analysis (BP86/TZP level) highlights stronger σ-donation from benzene ligands compared to cyclopentadienyl in ferrocene .

This systematic analysis underscores bis(benzene)chromium(0)’s versatility in stoichiometric and catalytic transformations, driven by its unique electronic structure. Ongoing research explores applications in asymmetric catalysis and materials science, building on its well-characterized radical and redox chemistry.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Catalysis

- Olefin Hydrogenation : Bis(benzene)chromium(0) acts as a catalyst in the hydrogenation of olefins, facilitating the addition of hydrogen to unsaturated hydrocarbons. This reaction is crucial in organic synthesis for producing alkanes from alkenes .

- Electron Transfer Chain Catalysis : The compound plays a role in electron transfer processes, which are essential in various biochemical and industrial reactions. Its ability to facilitate electron transfer makes it valuable in the development of new catalytic systems .

- Hydrosilation

- Dehydrocoupling Reactions

- Matrix-Isolation Studies

Chemical Reactions and Mechanisms

The reactivity of bis(benzene)chromium(0) can be summarized as follows:

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Can be oxidized to form [Cr(C₆H₆)₂]⁺ | [Cr(C₆H₆)₂]⁺ |

| Hydrosilation | Reacts with silanes and carbonyl compounds | Silane derivatives |

| Reaction with Acids | Forms chromium(II) carboxylates upon reaction with carboxylic acids | Chromium(II) acetate |

Case Studies and Research Findings

Several studies have highlighted the applications and properties of bis(benzene)chromium(0):

- A study published in Organometallics detailed its catalytic efficiency in olefin hydrogenation reactions, demonstrating that it outperformed traditional catalysts under specific conditions .

- Research conducted by E.O. Fischer and W. Hafner provided insights into the synthesis and characterization of bis(benzene)chromium(0), contributing to its understanding as a model compound for studying sandwich complexes .

Mecanismo De Acción

The mechanism of action of bis(benzene)chromium(0) primarily involves its role as a catalyst. In hydrosilation reactions, it facilitates the addition of silanes to carbonyl compounds, forming silane derivatives. The compound’s ability to participate in electron transfer reactions is due to its stable sandwich structure, which allows for efficient electron delocalization .

Comparación Con Compuestos Similares

Bis(benzene)chromium(0) is unique among sandwich compounds due to its specific structure and reactivity. Similar compounds include:

Ferrocene: Fe(C₅H₅)₂, another well-known sandwich compound with iron instead of chromium.

Chromocene: Cr(C₅H₅)₂, which has cyclopentadienyl ligands instead of benzene.

Bis(cyclopentadienyl)nickel(II): Ni(C₅H₅)₂, which also features a sandwich structure but with nickel.

Uniqueness:

Actividad Biológica

Bis(benzene)chromium(0), also known as dibenzenechromium, is an organometallic compound that has garnered attention for its unique structural and electronic properties. This compound plays a significant role in organometallic chemistry, particularly in the study of sandwich complexes, which are characterized by a metal atom sandwiched between two aromatic rings. The biological activity of bis(benzene)chromium(0) is an area of ongoing research, focusing on its reactivity, potential applications in catalysis, and interactions with biological systems.

Structural Characteristics

Bis(benzene)chromium(0) has a molecular formula of and a molecular weight of 208.22 g/mol. It is typically represented as a sandwich complex where two benzene rings coordinate to a chromium atom. Its synthesis involves the reaction of chromium trichloride with aluminum chloride and benzene under specific conditions, leading to the formation of this stable compound.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.22 g/mol |

| Appearance | Brown to black crystals |

| Melting Point | 260-265 °C |

| Purity | 96.5% |

Radical Scavenging Activity

Research indicates that bis(benzene)chromium(0) exhibits radical scavenging properties. In studies conducted by Samuel et al., it was found to effectively react with organic radicals, forming stable products while reducing radical concentrations in solution. This property suggests potential applications in antioxidant therapies or as a protective agent against oxidative stress in biological systems .

Catalytic Properties

Bis(benzene)chromium(0) has also been reported to catalyze various chemical reactions, including the hydrosilation of alcohols and aldehydes. Unlike typical late transition metal catalysts, the mechanism may involve radical intermediates rather than traditional oxidative addition pathways. This unique reactivity opens avenues for its use in organic synthesis, particularly in processes requiring mild conditions .

Case Studies

- Reactivity with Ozone : A study using matrix-isolation infrared spectroscopy revealed that bis(benzene)chromium reacts with ozone (O₃) at low temperatures. The reaction products were characterized by distinct infrared spectral peaks, indicating the formation of new chromium-ozone complexes. This reaction's kinetics suggest that bis(benzene)chromium can serve as a model for studying metal-ozone interactions, which have implications in atmospheric chemistry and environmental science .

- Antioxidant Potential : In vitro studies have shown that bis(benzene)chromium can reduce lipid peroxidation in cellular models exposed to oxidative stress. This effect is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cell membranes, suggesting potential therapeutic applications in conditions associated with oxidative stress .

Propiedades

IUPAC Name |

benzene;chromium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6.Cr/c2*1-2-4-6-5-3-1;/h2*1-6H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVURSIGIEONDKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=CC=C1.C1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40155402 | |

| Record name | Chromium, bis(benzene)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1271-54-1 | |

| Record name | Chromium, bis(η6-benzene)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1271-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium, bis(benzene)- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40155402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(η6-benzene)chromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.